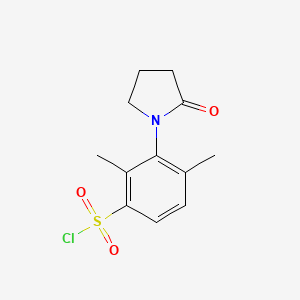

2,4-Dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride

Beschreibung

2,4-Dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with two methyl groups (at positions 2 and 4) and a 2-oxopyrrolidin-1-yl moiety at position 2. The sulfonyl chloride group (-SO₂Cl) at position 1 confers high reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Eigenschaften

IUPAC Name |

2,4-dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c1-8-5-6-10(18(13,16)17)9(2)12(8)14-7-3-4-11(14)15/h5-6H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBPUFKDRBPFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601182289 | |

| Record name | 2,4-Dimethyl-3-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601182289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331256-61-2 | |

| Record name | 2,4-Dimethyl-3-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331256-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-3-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601182289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chlorosulfonation Reaction

- Starting Material: 2,4-dimethyl-substituted benzene derivative (e.g., meta-xylene or a related compound bearing the 2-oxopyrrolidin-1-yl substituent).

- Reagents: Chlorosulfonic acid is added slowly to the aromatic substrate under controlled low temperatures (0–30°C) to avoid side reactions and over-chlorosulfonation.

- Additives: Anhydrous inorganic salts such as potassium sulfate or sodium sulfate are used to absorb moisture and improve reaction efficiency.

- Reaction Conditions: The reaction is typically carried out in a 50L reactor with stirring and ice-water bath cooling to maintain temperature between 10°C and 20°C.

- Reaction Time: After slow addition, the mixture is stirred for 0.5 to 5 hours to ensure complete sulfonylation.

Conversion to Sulfonyl Chloride

- After sulfonation, phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) is added to convert sulfonic acid intermediates to sulfonyl chlorides.

- This step is also temperature-controlled (around 20°C) and may last several hours (up to 5 hours).

- The reaction mixture is then quenched by slow addition into ice-water under stirring to precipitate the sulfonyl chloride product.

Isolation and Purification

- The crude sulfonyl chloride is separated by phase separation or filtration.

- The organic layer or filter cake is collected and dried.

- Typical yields reported are in the range of 85–88%, indicating efficient conversion and isolation.

- Purity is confirmed by nuclear magnetic resonance (NMR) spectroscopy and other analytical methods.

Representative Experimental Data (From Patent CN108084062A)

| Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,4-dimethylbenzene (2.65 kg), anhydrous K2SO4 (0.05 kg), chlorosulfonic acid (3.25 kg) | 20 | 0.5 | - | Slow dropwise addition, ice-water bath |

| 2 | Chlorosulfonic acid (6 kg), phosphorus trichloride (0.5 kg) | 20 | 5.0 | - | Slow addition, sulfonylation step |

| 3 | Quench in ice-water (25 kg) | <15 | 0.5 | 85.49 | Phase separation, filtration |

NMR Data (¹H NMR, 400 MHz, CDCl3):

δ 7.97 (d, J=8.1 Hz, 1H), 7.20–7.13 (m, 2H), 2.75 (s, 3H), 2.44 (s, 3H) — consistent with 2,4-dimethyl substitution pattern and sulfonyl chloride functionality.

Incorporation of the 2-Oxopyrrolidin-1-yl Group

The 2-oxopyrrolidin-1-yl substituent is typically introduced via nucleophilic substitution or coupling reactions either before or after sulfonyl chloride formation:

- Pre-sulfonylation: Starting from a benzene ring already bearing the 2-oxopyrrolidin-1-yl group, sulfonylation is performed as above.

- Post-sulfonylation: The sulfonyl chloride intermediate can be reacted with 2-oxopyrrolidin-1-yl derivatives under controlled conditions to form the target compound.

Microwave-assisted coupling methods have been reported for related sulfonyl chlorides, using aromatic amines and catalysts like 4-dimethylaminopyridine (DMAP) in acetonitrile at 120°C for 8 hours, achieving high purity and yields.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting material | 2,4-dimethylbenzene or substituted analog | Purity >99% preferred |

| Sulfonylating agent | Chlorosulfonic acid | Slow dropwise addition |

| Temperature | 0–30°C (initial), 10–20°C (reaction) | Controlled to prevent side reactions |

| Reaction time | 0.5–5 hours | Depends on scale and reagent addition rate |

| Chlorination agent | PCl3, PCl5, or SOCl2 | Converts sulfonic acid to sulfonyl chloride |

| Quenching medium | Ice-water mixture | Precipitates product |

| Yield | 85–88% | High efficiency |

| Purification | Filtration, phase separation | Confirmed by NMR |

Research Findings and Optimization Notes

- Solvent-free or minimal solvent conditions improve environmental footprint and reduce purification complexity.

- Use of inorganic drying agents (e.g., anhydrous potassium sulfate) enhances reaction efficiency by removing moisture.

- Temperature control is critical to avoid over-chlorosulfonation or decomposition.

- Choice of chlorination agent affects reaction time and yield; phosphorus trichloride and thionyl chloride are commonly used.

- Quenching into ice-water is an effective method for isolating sulfonyl chlorides with minimal hydrolysis.

- NMR characterization confirms regioselectivity and substitution pattern, ensuring product identity.

Analyse Chemischer Reaktionen

2,4-Dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.

Oxidation and Reduction:

Wissenschaftliche Forschungsanwendungen

2,4-Dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride is used extensively in scientific research, particularly in the following areas:

Proteomics: This compound is used as a reagent in the study of proteins and their functions.

Medicinal Chemistry: It is employed in the synthesis of various biologically active molecules, including potential drug candidates.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of 2,4-Dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity is exploited in various chemical reactions to modify or synthesize new compounds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the sulfonyl chloride group .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Reactivity

Key Compounds for Comparison :

Reactivity Trends :

- Electron-Donating Groups (e.g., Methyl) : Stabilize intermediates in substitution reactions but reduce electrophilicity compared to nitro-substituted analogs .

- Linker Groups : Ethoxy or methylene bridges (e.g., in and ) alter solubility and steric accessibility .

Biologische Aktivität

2,4-Dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride is a sulfonyl chloride compound with significant potential in biological applications. Its molecular formula is C₁₂H₁₄ClNO₃S, and it has a molecular weight of 287.77 g/mol. The compound is known for its reactivity due to the presence of the sulfonyl chloride functional group, which can participate in various chemical reactions, including nucleophilic substitutions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄ClNO₃S |

| Molecular Weight | 287.77 g/mol |

| CAS Number | 331256-61-2 |

| Hazard Classification | Irritant |

The biological activity of 2,4-Dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride primarily involves its role as a reactive electrophile that can modify proteins and other biomolecules through acylation reactions. This modification can lead to changes in protein function, potentially influencing various biological pathways.

Case Studies and Research Findings

- Immunomodulatory Effects : Research has indicated that compounds similar to 2,4-Dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride exhibit immunomodulatory properties. For example, studies have shown that certain derivatives can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) with IC50 values as low as 20 μM .

- Cytokine Production Inhibition : In vitro studies revealed that these compounds can significantly suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in human monocytic leukemia cells (THP-1). The reduction rates for IL-1β and TNF-α were reported at 86% and 83.8%, respectively, indicating a strong anti-inflammatory potential .

- Oxidative Burst Suppression : Some derivatives showed significant suppressive activity against the oxidative burst in phagocytes, with IC50 values around 23.8 μM, suggesting potential applications in managing oxidative stress-related conditions .

Structural Activity Relationship (SAR)

Automated docking studies have provided insights into the structural activity relationship of related compounds. The most active derivatives were found to engage deeply within the ligand binding sites of target proteins, stabilizing interactions through a combination of hydrophobic and hydrophilic contacts . This information is crucial for guiding the synthesis of more potent analogs.

Q & A

Basic: What synthetic routes are available for preparing 2,4-dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride and its derivatives?

Methodological Answer:

A common approach involves microwave-assisted coupling of substituted benzenesulfonyl chlorides with amines or anilines. For example, 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride analogs are synthesized by reacting the sulfonyl chloride with aniline derivatives in acetonitrile under microwave irradiation (120°C, 8 hours) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. Post-reaction purification is typically achieved via flash chromatography (e.g., methylene chloride/ethyl acetate gradients) . This method balances efficiency and scalability for small-molecule research.

Basic: How is the purity and structural integrity of this compound verified in academic research?

Methodological Answer:

Purity is assessed using HPLC (e.g., 100% purity reported for sulfonamide derivatives), while structural confirmation relies on - and -NMR spectroscopy. For instance, -NMR peaks at δ 7.81–7.70 (m, Ar-H) and δ 3.79 (t, CH) confirm the 2-oxopyrrolidinyl and aromatic motifs. Melting points (e.g., 184–186°C for sulfonamide derivatives) and mass spectrometry further validate identity .

Advanced: How do substituents on the benzenesulfonyl chloride core influence reactivity in cross-coupling or functionalization reactions?

Methodological Answer:

Substituents like methyl, methoxy, or bulky groups (e.g., tert-butyl) on the benzene ring can sterically hinder nucleophilic attack at the sulfonyl chloride group, reducing yields in coupling reactions. For example, methyl-substituted benzenesulfonyl chlorides showed diminished yields (~10–15% decrease) compared to unsubstituted analogs in TsCl-mediated domino reactions for quinolone synthesis . Electronic effects (e.g., electron-withdrawing groups) may enhance electrophilicity but require optimization of reaction conditions (e.g., solvent polarity, temperature) .

Advanced: What experimental strategies resolve contradictions in reported reaction yields for sulfonamide derivatization?

Methodological Answer:

Discrepancies in yields often arise from differences in activation methods (microwave vs. conventional heating) or catalyst loadings. For example, microwave irradiation (8 hours) improved yields by ~20% compared to 24-hour conventional heating for analogous sulfonamide syntheses . Systematic screening of DMAP concentrations (1–3 equivalents) and solvent systems (acetonitrile vs. DMF) can further reconcile data inconsistencies .

Advanced: How is this compound utilized in metal-catalyzed desulfitative arylations or C–H functionalization?

Methodological Answer:

Halo-substituted benzenesulfonyl chlorides serve as arylating agents in Pd-catalyzed reactions. For instance, PdCl(CHCN) (5 mol%) with LiCO in 1,4-dioxane (140°C) facilitates C2-arylation of pyrroles. The reaction tolerates chloro-, bromo-, and iodo-substituents, retaining C–X bonds for downstream functionalization. Notably, 3,5-dichlorobenzenesulfonyl chloride achieved >85% yield in coupling with N-benzylpyrroles .

Basic: What safety protocols are critical when handling this sulfonyl chloride in laboratory settings?

Methodological Answer:

Standard precautions include using fume hoods, nitrile gloves, and eye protection. In case of skin contact, immediate washing with soap/water is mandatory. Spills should be neutralized with sodium bicarbonate or inert absorbents. Reactivity with water (hydrolysis risk) necessitates anhydrous conditions during synthesis .

Advanced: How does this compound compare to other sulfonyl chlorides in N-functionalization of amino sugars?

Methodological Answer:

In N-functionalization of per-O-trimethylsilylated glucosamine, benzenesulfonyl chloride achieved 78% yield for sulfonamide formation, outperforming tosyl chloride (75%) but underperforming versus TrocCl (91%). The steric bulk of the 2,4-dimethyl-3-(2-oxopyrrolidinyl) group may further influence reaction kinetics and selectivity in carbohydrate chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.